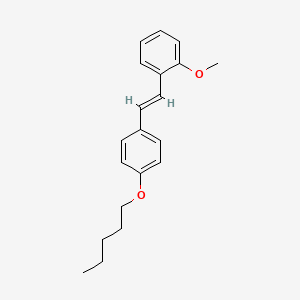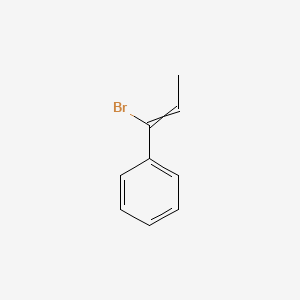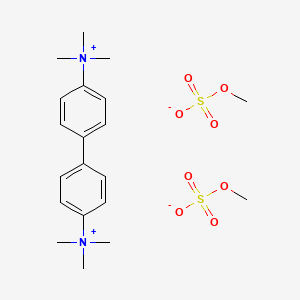
Ammonium, 4,4'-biphenylylenebis(trimethyl-, bis(methylsulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) is a quaternary ammonium compound. It is known for its unique structure, which consists of a biphenyl core with trimethylammonium groups attached to each phenyl ring, and bis(methylsulfate) as counterions. This compound is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) typically involves the quaternization of 4,4’-biphenyldiamine with trimethylamine, followed by the addition of methyl sulfate to form the bis(methylsulfate) salt. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the process.
Chemical Reactions Analysis
Types of Reactions
Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.
Oxidation and Reduction: It can undergo redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated biphenyl derivatives.
Scientific Research Applications
Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Research into its potential use as an antimicrobial agent is ongoing.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) exerts its effects involves interactions with cell membranes and proteins. The quaternary ammonium groups can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and in DNA extraction protocols.
Uniqueness
Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) is unique due to its biphenyl core, which provides rigidity and enhances its interaction with biological membranes compared to other quaternary ammonium compounds.
This detailed article provides a comprehensive overview of Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate), covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
24702-66-7 |
|---|---|
Molecular Formula |
C20H32N2O8S2 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
methyl sulfate;trimethyl-[4-[4-(trimethylazaniumyl)phenyl]phenyl]azanium |
InChI |
InChI=1S/C18H26N2.2CH4O4S/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6;2*1-5-6(2,3)4/h7-14H,1-6H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI Key |
NLYMAMBVUJIGNT-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](C)(C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
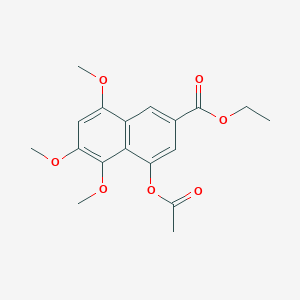
![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)
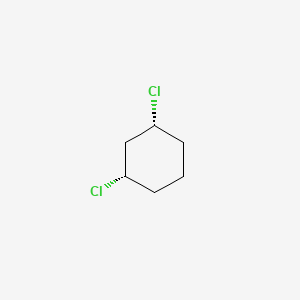
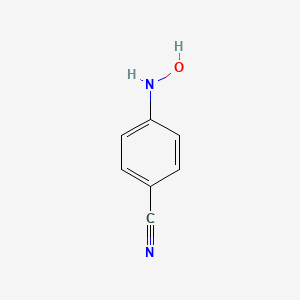
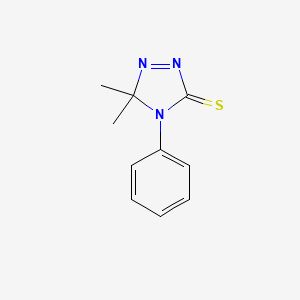
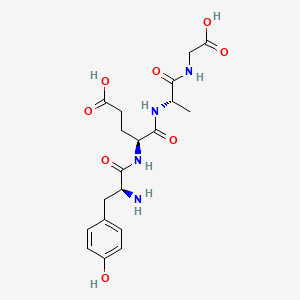
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)
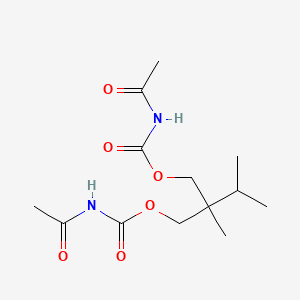


![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
